molecular formula C9H6F3NS B11810169 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11810169
M. Wt: 217.21 g/mol
InChI Key: YWHRSUBHAOQCHP-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the methyl and trifluoromethyl groups, which contribute to its distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NS/c1-5-13-8-6(9(10,11)12)3-2-4-7(8)14-5/h2-4H,1H3

InChI Key

YWHRSUBHAOQCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(F)(F)F

Origin of Product

United States

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